molecular formula C12H11N3 B3005778 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile CAS No. 57320-11-3

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile

Cat. No.: B3005778
CAS No.: 57320-11-3
M. Wt: 197.241
InChI Key: YDQBOJSTBJSEFL-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile (CAS 57320-11-3) is a chemical compound of significant interest in medicinal chemistry research due to its benzimidazole core. The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide array of pharmacological activities and its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with biological polymers . Benzimidazole derivatives are extensively investigated for their antimicrobial , anticancer , and anthelmintic potential . This specific derivative, with its nitrile and alkene functional groups, represents a valuable building block for synthesizing novel bioactive molecules. Researchers can utilize this compound as a key intermediate to develop and study new therapeutic agents, particularly in the ongoing effort to address antimicrobial resistance . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBOJSTBJSEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Properties/Applications References
2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile (57320-11-3) Benzimidazol-2-yl Methyl 209.23 C–H functionalization; UV protection
4-(Diphenylphosphono)-3-methylbut-2-enenitrile (N/A) Diphenylphosphono Methyl N/A Electrophilic substitution at γ-position
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (N/A) Benzoimidazol-2-ylidene Oxo N/A Keto-enol tautomerism; potential bioactive intermediates
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile (735342-48-0) Benzothiazol-2-yl Chloro, Methyl 248.74 Enhanced electronic properties; antimicrobial potential

Biological Activity

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile, a benzimidazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their potential therapeutic applications, including antimicrobial, anticancer, and immunomodulatory effects.

The molecular formula for this compound is C12H11N3C_{12}H_{11}N_3 with a molecular weight of 197.24 g/mol. Its structural characteristics include:

  • Molecular Structure :
SMILES CC C C C N n1cnc2ccccc12\text{SMILES CC C C C N n1cnc2ccccc12}
PropertyValue
Molecular Weight197.24 g/mol
LogP2.4365
Polar Surface Area27.35 Ų
Hydrogen Bond Acceptors2

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Studies have revealed that compounds related to this compound can inhibit the growth of multiple cancer cell lines, including leukemia and solid tumors. For example, one study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against cancer cells such as MCF-7 and HEPG2 .

Case Study:
A specific derivative was tested against various cancer cell lines, showing promising results with significant growth inhibition observed at concentrations around 10510^{-5} M .

Immunomodulatory Effects

Recent findings suggest that some benzimidazole derivatives can function as immunomodulatory agents. For instance, one study highlighted the ability of a benzimidazole derivative to inhibit H+/K+-ATPases in activated T cells, leading to reduced T cell proliferation and altered intracellular pH levels . This mechanism indicates potential applications in autoimmune diseases and transplant rejection scenarios.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs between 1 to 16 µg/mL against bacteria
AnticancerIC50 in low micromolar range against cancer cells
ImmunomodulatoryInhibition of T cell proliferation

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